molecular formula C8H4ClNO4 B15343136 4-Chloro-6-nitro-3H-isobenzofuran-1-one CAS No. 1048917-94-7

4-Chloro-6-nitro-3H-isobenzofuran-1-one

Cat. No.: B15343136
CAS No.: 1048917-94-7
M. Wt: 213.57 g/mol
InChI Key: WZZCPOGDMVHYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-nitro-3H-isobenzofuran-1-one is a chemical compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-nitro-3H-isobenzofuran-1-one typically involves the nitration of 4-chloro-3H-isobenzofuran-1-one. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the benzofuran ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-nitro-3H-isobenzofuran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-6-nitro-3H-isobenzofuran-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-nitro-3H-isobenzofuran-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro group can also participate in nucleophilic substitution reactions, potentially modifying biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-nitro-3H-isobenzofuran-1-one is unique due to the presence of both chloro and nitro groups, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1048917-94-7

Molecular Formula

C8H4ClNO4

Molecular Weight

213.57 g/mol

IUPAC Name

4-chloro-6-nitro-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H4ClNO4/c9-7-2-4(10(12)13)1-5-6(7)3-14-8(5)11/h1-2H,3H2

InChI Key

WZZCPOGDMVHYAU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2Cl)[N+](=O)[O-])C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.